Perfluorohex-1-ene
Overview
Description
Perfluorohex-1-ene is a fluorinated olefin, which is part of a broader class of perfluorinated compounds. These compounds are characterized by the replacement of hydrogen atoms with fluorine atoms on a carbon chain, resulting in unique physical and chemical properties due to the strong carbon-fluorine bonds.
Synthesis Analysis
The synthesis of perfluorinated compounds, including perfluorohex-1-ene, often involves the use of fluorinating agents or electrochemical fluorination. For instance, perfluoro-1,2-dioxolane was synthesized using elemental fluorine in the presence of CsF, which could be indicative of similar methods used for synthesizing perfluorohex-1-ene . Additionally, perfluoro-2,3-dimethylbut-2-ene can be prepared from perfluoro-(2,2,4,4-tetramethyldithietan) at high temperatures, suggesting that high-temperature methods may also be applicable to the synthesis of perfluorohex-1-ene .
Molecular Structure Analysis
The molecular structure of perfluorinated compounds has been extensively studied using techniques such as gas-phase electron diffraction. For example, the molecular structure of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) was determined to have a boat conformation with various bond angles and distances that are characteristic of perfluorinated compounds . Similarly, the structure of perfluoro-(1,4-dimethyl-2,3-diazacyclohepta-1,3-diene) was found to have a gauche-diene geometry . These studies provide insights into the conformational preferences of perfluorinated compounds, which would be relevant for understanding the structure of perfluorohex-1-ene.
Chemical Reactions Analysis
Perfluorohex-1-ene, like other perfluoroalkenes, is expected to undergo various chemical reactions. The reactivity of perfluoroalkenes with nucleophiles has been demonstrated, where perfluoro-3,4-dimethylhex-3-ene reacts with amines to give products from direct nucleophilic attack as well as from isomerization processes . Similarly, perfluoro-3,4-dimethylhex-3-en-2-one shows reactivity with nucleophiles at both the double bond and the carbonyl group . These studies suggest that perfluorohex-1-ene would also exhibit interesting reactivity patterns with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are heavily influenced by the presence of fluorine atoms. The strong electronegativity of fluorine imparts high thermal and chemical stability to these compounds. For instance, epoxides of perfluorobicyclobutylidene show high thermal stability . The unique properties of perfluorinated compounds, such as their hydrophobicity and low surface energy, make them valuable in various applications, including as non-stick coatings and in electronic devices. These properties would be expected to extend to perfluorohex-1-ene as well.
Scientific Research Applications
Chemistry and Synthesis
- Perfluorohex-1-ene, as a part of the fluoro-olefin family, is used in chemical synthesis. For instance, it is involved in the preparation of perfluoro-2,3-dimethylbut-2-ene, which under ultraviolet irradiation, efficiently isomerizes to perfluoro-2,3-dimethylbut-1-ene (Bell et al., 1980). Additionally, perfluorohex-1-ene plays a role in reactions with fluoride ions, leading to a range of products including perfluorotetramethylfuran (Chambers et al., 1979).
Interaction Studies
- Quantitative studies of the complexes formed between perfluorohexyl iodide, a related compound, and various hydrogen-bond acceptors, provide insights into non-covalent interactions, which is fundamental in understanding the chemical behavior of perfluorohex-1-ene and related compounds (Cabot & Hunter, 2009).
Biological Applications
- In the field of biochemistry, Peroxyfluor-1 (PF1), a compound related to perfluorohex-1-ene, is used as an optical probe for hydrogen peroxide in living cells, showcasing the potential of perfluorocarbons in biological imaging and diagnostics (Chang et al., 2004).
Material Science and Engineering
- Perfluorohex-1-ene derivatives are explored in material science for their unique properties. For instance, the thermolytic defluorination of perfluoro-3,4-dimethylhex-3-ene, a related compound, results in fluorinated dienes which have potential applications in advanced material synthesis (Chambers et al., 1981).
Imaging and Delivery Applications
- Perfluorocarbons like perfluorohex-1-ene have applications in 19F magnetic resonance imaging (MRI) and chemical conjugation to drugs and pH sensors. A study presented a thermoresponsive perfluorocarbon emulsion hydrogel detectable by 19F MRI, indicating the role ofperfluorocarbons in biomedical imaging and drug delivery (Herneisey et al., 2020).
Environmental Applications
- Perfluorohex-1-ene derivatives are used in environmental applications such as tracing mass movement and transfer. For example, perfluoroalkane compounds, which include perfluorohex-1-ene derivatives, are employed in atmospheric transport research and leak detection in underground storage and pipelines. They are crucial for monitoring carbon sequestration in geological formations and understanding atmospheric background levels (Watson et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCWMIZBMGHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226440 | |
Record name | Perfluorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohex-1-ene | |
CAS RN |
755-25-9 | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorohex-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000755259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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